molecular formula C16H18O4 B3941004 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl acetate

4-butyl-8-methyl-2-oxo-2H-chromen-7-yl acetate

Cat. No. B3941004
M. Wt: 274.31 g/mol
InChI Key: JSACDJYNCAWGCT-UHFFFAOYSA-N
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Description

4-butyl-8-methyl-2-oxo-2H-chromen-7-yl acetate, also known as BMCA, is a chemical compound that belongs to the class of coumarin derivatives. BMCA has been studied extensively for its potential applications in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl acetate is not completely understood. However, it has been suggested that 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl acetate exerts its biological effects by inhibiting enzymes involved in the synthesis of nucleic acids and proteins. 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl acetate has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
4-butyl-8-methyl-2-oxo-2H-chromen-7-yl acetate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl acetate has also been shown to have antifungal and antimicrobial properties. Moreover, 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl acetate has been used as a fluorescent probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

4-butyl-8-methyl-2-oxo-2H-chromen-7-yl acetate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl acetate also has fluorescent properties that make it useful for the detection of metal ions. However, the synthesis of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl acetate is a complex process that requires expertise in organic chemistry. Moreover, the mechanism of action of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl acetate is not completely understood, which limits its potential applications in scientific research.

Future Directions

There are several future directions for the study of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl acetate. One potential direction is the development of new synthetic methods for 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl acetate that are more efficient and cost-effective. Moreover, the mechanism of action of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl acetate needs to be further elucidated to fully understand its potential applications in scientific research. Additionally, the use of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl acetate as a fluorescent probe for the detection of metal ions needs to be further studied to optimize its sensitivity and selectivity. Furthermore, the potential applications of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl acetate in the treatment of cancer, fungal infections, and microbial infections need to be further explored.

Scientific Research Applications

4-butyl-8-methyl-2-oxo-2H-chromen-7-yl acetate has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer, antifungal, and antimicrobial properties. 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl acetate has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Moreover, 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl acetate has been used as a model compound for the study of coumarin derivatives.

properties

IUPAC Name

(4-butyl-8-methyl-2-oxochromen-7-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-4-5-6-12-9-15(18)20-16-10(2)14(19-11(3)17)8-7-13(12)16/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSACDJYNCAWGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butyl-8-methyl-2-oxo-2H-chromen-7-yl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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